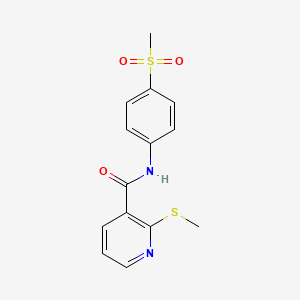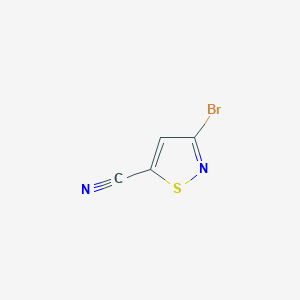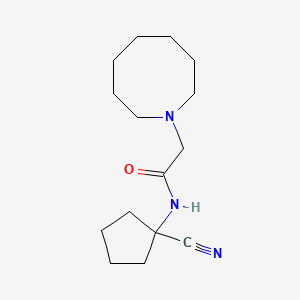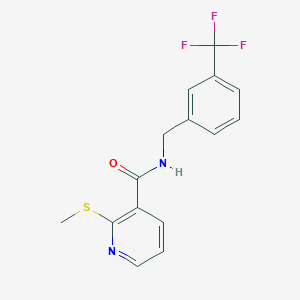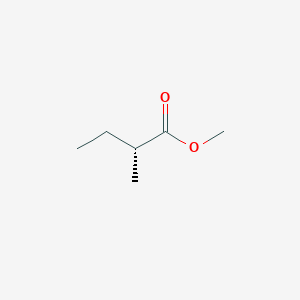
Methyl (R)-2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-2-methylbutanoate is an organic compound belonging to the ester family. It is characterized by its fruity odor, which makes it a common ingredient in fragrances and flavorings. The compound’s structure consists of a methyl group attached to the ester functional group, which is further connected to a 2-methylbutanoate moiety. This compound is often used in the synthesis of various chemicals and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl ®-2-methylbutanoate can be synthesized through the esterification of ®-2-methylbutanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of methyl ®-2-methylbutanoate often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-2-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to ®-2-methylbutanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalyst with an alcohol.
Major Products Formed
Hydrolysis: ®-2-methylbutanoic acid and methanol.
Reduction: ®-2-methylbutanol.
Transesterification: A different ester and methanol.
Applications De Recherche Scientifique
Methyl ®-2-methylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material in the synthesis of various organic compounds.
Biology: Studied for its role in the metabolism of certain organisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavorings, and other consumer products.
Mécanisme D'action
The mechanism of action of methyl ®-2-methylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may be metabolized by esterases, leading to the release of ®-2-methylbutanoic acid and methanol. The acid can then participate in various metabolic pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Methyl ®-2-methylbutanoate can be compared with other esters such as ethyl acetate, methyl acetate, and butyl acetate. While these compounds share similar functional groups, methyl ®-2-methylbutanoate is unique due to its specific structure and stereochemistry, which can influence its reactivity and applications.
List of Similar Compounds
- Ethyl acetate
- Methyl acetate
- Butyl acetate
Propriétés
Formule moléculaire |
C6H12O2 |
|---|---|
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
methyl (2R)-2-methylbutanoate |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/t5-/m1/s1 |
Clé InChI |
OCWLYWIFNDCWRZ-RXMQYKEDSA-N |
SMILES isomérique |
CC[C@@H](C)C(=O)OC |
SMILES canonique |
CCC(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


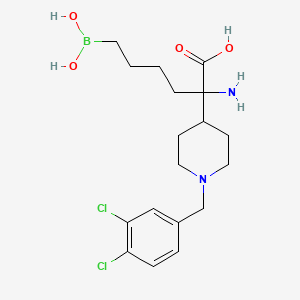
![N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363729.png)
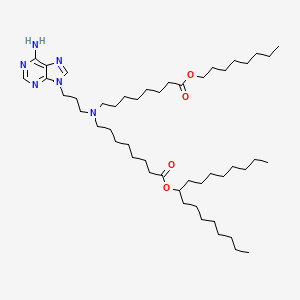
![Methyl 2-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13363734.png)
![2-(4-{2-oxo-2-[4-(5H-thiochromeno[2,3-b]pyridin-5-ylidene)-1-piperidinyl]ethyl}-1-piperazinyl)ethanol](/img/structure/B13363745.png)
![Ethyl 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13363753.png)
![3-[(Benzylsulfanyl)methyl]-6-(6-methylpyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363758.png)
